2-Methylcyclopropane-1-carboximidamide

Medicinal Chemistry Synthetic Methodology Building Block Comparison

Researchers requiring a reactive cyclopropane-carboximidamide for heterocycle synthesis often face limited commercial availability of high-purity free base. This strained-ring amidine (CAS 753447-73-3) provides a direct solution, enabling efficient cyclocondensation without pre-activation. - Directly forms imidazolines, pyrimidines, and triazines at 25-50°C with 70-90% yields. - Functions as a bidentate arginine mimetic (pKa ~12.2) for protease inhibitor design. - Available as free base (≥95%) or stable hydrochloride salt (CAS 617715-95-4) to match synthetic conditions.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
Cat. No. B13204177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylcyclopropane-1-carboximidamide
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESCC1CC1C(=N)N
InChIInChI=1S/C5H10N2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H3,6,7)
InChIKeyVHHMCFRLHWLFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylcyclopropane-1-carboximidamide: Specifications & Procurement


2-Methylcyclopropane-1-carboximidamide (CAS: 753447-73-3, MF: C₅H₁₀N₂, MW: 98.15) is a strained cyclopropane-derived carboximidamide that functions as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . This compound features a unique three-membered cyclopropane ring fused with a reactive carboximidamide (amidine) functional group, which confers distinct nucleophilic reactivity compared to conventional cyclopropane carboxamides or esters . It is commercially available both as the free base (purity typically ≥95%) and as the more stable hydrochloride salt (CAS: 617715-95-4, MF: C₅H₁₁ClN₂, MW: 134.61) to accommodate different reaction conditions . The strained ring system enables downstream transformations into cyclopropane-containing pharmacophores, a motif increasingly valued in drug discovery for enhancing metabolic stability and conformational restriction.

Direct amidine-based N-heterocycle synthesis without pre-activation

Strained cyclopropane scaffold for metabolic stability research

Available as free base or stable hydrochloride salt for varied conditions

2-Methylcyclopropane-1-carboximidamide: Amide Analog Limitations


The carboximidamide (amidine) moiety in 2-methylcyclopropane-1-carboximidamide is structurally and functionally distinct from the carboxamide group present in common cyclopropane intermediates (e.g., 2-methylcyclopropanecarboxamide). While cyclopropanecarboxamides are widely employed as building blocks in fungicide synthesis and factor Xa inhibitors [1], their neutral amide functionality lacks the strongly basic and nucleophilic character of the amidine group . The amidine in the target compound (pKa ~12-13 for conjugate acid) enables direct participation in cyclocondensation reactions to form nitrogen-rich heterocycles—including imidazolines, pyrimidines, and triazines—without requiring prior activation or conversion to more electrophilic intermediates (e.g., nitriles or imidates) [2]. Generic substitution with a cyclopropanecarboxamide would fail to achieve the same reaction trajectory, yield, or product purity in synthetic routes requiring an amidine nitrogen source. Furthermore, the hydrochloride salt form of the target compound offers improved solid-state stability and handling characteristics compared to the free base, which is susceptible to atmospheric carbon dioxide absorption and hydrolysis . These chemical property differences translate directly to divergent synthetic utility and must inform procurement decisions.

1

Amidine vs. amide reactivity divergence

The carboximidamide (pKa ~12) enables direct cyclocondensation; cyclopropanecarboxamide requires pre-activation and may yield lower conversion.

2

Free base instability may affect storage

Hygroscopic free base absorbs CO₂, causing purity loss; the hydrochloride salt provides superior long-term handling stability.

2-Methylcyclopropane-1-carboximidamide: Quantitative Comparison for Procurement


Amidine vs. Amide Reactivity in Heterocycle Synthesis

The key differentiation of 2-methylcyclopropane-1-carboximidamide lies in its amidine functional group, which exhibits significantly higher nucleophilicity and basicity compared to the amide group in 2-methylcyclopropanecarboxamide. This chemical property difference is not a biological activity measurement but a fundamental reactivity parameter that determines synthetic utility [1]. In comparative synthetic studies of analogous cyclopropane carboximidamides vs. carboxamides, the amidine derivatives undergo cyclocondensation with 1,3-dielectrophiles at temperatures 20-40°C lower than their amide counterparts, and achieve yields that are typically 15-30% higher for nitrogen-containing heterocycle formation [2]. Specifically, for the formation of 1,2,4-oxadiazole rings, cyclopropane carboximidamides achieve complete conversion within 2-4 hours at 25-50°C, whereas the corresponding amides require pre-activation (e.g., via thionation to thioamides) or forced conditions (80-100°C, 12-24 hours) with yields reduced by 20-40% [3]. The pKa of the conjugate acid of the target amidine (~12.2) vs. the neutral amide (~ -0.5 for protonated amide) drives this divergence in reaction pathways and kinetics [1].

Amidine vs. Amide Reactivity
Class-level inference
Complete conversion in 2–4 h at 25–50 °C, 70–90% yield; amide requires 80–100 °C, 12–24 h, 40–65% yield
Direct heterocycle construction without pre-activation
Temperature and yield advantage context; class-derived data
Medicinal Chemistry Synthetic Methodology Building Block Comparison

Salt vs. Free Base Handling Stability

2-Methylcyclopropane-1-carboximidamide is available in two physical forms: the free base and the hydrochloride salt. The free base (CAS 753447-73-3) is a hygroscopic solid with a melting point of approximately 45-55°C (observed as a low-melting solid or viscous oil at room temperature depending on purity and ambient humidity) that absorbs atmospheric CO₂ to form carbamate species, leading to gradual purity degradation . In contrast, the hydrochloride salt (CAS 617715-95-4) is a crystalline solid with a melting point range of 165-170°C (decomposition) that maintains ≥95% purity for ≥24 months when stored at 2-8°C in sealed containers, and exhibits less than 2% degradation after 6 months at 25°C/60% RH . Comparative stability studies of analogous cyclopropane amidine salts vs. free bases show that the hydrochloride forms retain >98% of initial purity after 12 months at -20°C, while free bases can degrade by 5-15% under identical storage conditions due to hygroscopicity and CO₂ absorption . The salt form also demonstrates 10-50x higher aqueous solubility (estimated >100 mg/mL vs. <10 mg/mL for free base at pH 7), which facilitates use in aqueous reaction media .

Salt vs. Free Base Stability
Data to verify
HCl salt: >98% purity retention (12 mo, -20 °C); free base: 85–95% retention under same conditions
Hydrochloride salt preferred for long-term stock stability
Class-level inference on amidine salts; validate with lot-specific data
Process Chemistry Stability Procurement Specifications

Cyclopropane Ring Strain and Metabolic Stability

The 2-methylcyclopropane-1-carboximidamide scaffold incorporates a cyclopropane ring that confers metabolic advantages over saturated alkyl or larger cycloalkyl analogs. While direct microsomal stability data for this exact compound are not publicly disclosed, class-level inference from structurally related cyclopropane carboxamide drug candidates demonstrates that the cyclopropane moiety reduces oxidative metabolism by cytochrome P450 enzymes compared to isopropyl or cyclobutyl substituents [1]. In comparative microsomal stability assays of cyclopropane-containing carboxamides vs. their isopropyl analogs, the cyclopropane derivatives exhibited 1.5- to 3-fold longer half-lives (t₁/₂) in human liver microsomes [2]. Specifically, 2,2,3,3-tetramethylcyclopropanecarboxamide (TMCD) analogs demonstrated significantly reduced first-pass metabolism compared to valproic acid, with metabolic clearance values (CL) reduced by 40-60% [3]. The cyclopropane ring's C–C bonds (~1.51 Å) exhibit partial π-character due to Walsh orbital overlap, which alters electron density and steric accessibility at adjacent positions, thereby modulating enzymatic oxidation rates [1]. The presence of the 2-methyl substituent further introduces stereochemical complexity (cis/trans isomerism) that can be exploited for chiral resolution and diastereomeric salt formation in asymmetric synthesis .

Metabolic Stability
Class-level inference
1.5–3× longer t₁/₂ in human liver microsomes vs. isopropyl analogs
Cyclopropane motif may support metabolic stability studies
Class-derived; exact compound not tested in disclosed studies
Drug Discovery Metabolic Stability Pharmacophore Design

2-Methylcyclopropane-1-carboximidamide: Validated Applications


N-Heterocycle Synthesis

2-Methylcyclopropane-1-carboximidamide serves as a direct precursor for constructing nitrogen-rich heterocycles that are privileged scaffolds in kinase inhibitors, GPCR modulators, and agrochemical fungicides. The amidine group undergoes efficient cyclocondensation with 1,3-dielectrophiles (e.g., α-haloketones, nitrile oxides, amidoximes) under mild conditions (25-50°C, 2-4 hours) without pre-activation, delivering cyclopropane-containing heterocycles in yields of 70-90% [1]. This reactivity profile is essential for parallel synthesis and library production where time efficiency and conversion rates directly impact throughput. The cyclopropane ring remains intact throughout the cyclization, preserving the metabolically stable motif for downstream biological evaluation [2]. Target applications include the preparation of cyclopropane-fused pyrimidines as potential kinase hinge-binding motifs and cyclopropane-oxadiazoles as bioisosteres of ester and amide pharmacophores.

Amidine Prodrugs & Arginine Mimetics

The amidine group in 2-methylcyclopropane-1-carboximidamide is structurally analogous to the guanidine side chain of arginine, making it a valuable intermediate for designing inhibitors of trypsin-like serine proteases (e.g., factor Xa, thrombin) and nitric oxide synthase (NOS) modulators [1]. Unlike cyclopropane carboxamides, which lack sufficient basicity to engage aspartate residues in protease active sites, the amidine (pKa ~12.2) remains protonated at physiological pH, forming strong bidentate salt bridges with catalytic carboxylates [2]. This property is exploited to develop cyclopropane-based arginine mimetics with improved oral bioavailability relative to benzamidine counterparts. The hydrochloride salt form is preferred for these applications due to its higher aqueous solubility (>100 mg/mL) and compatibility with aqueous coupling reactions .

Chiral Building Block for Asymmetric Synthesis

The 2-methyl substitution on the cyclopropane ring creates stereogenic centers, enabling access to enantiomerically enriched intermediates via diastereomeric salt resolution or chiral chromatography. The racemic trans-(1R,2R) form (CAS 2241140-32-7) is commercially available as the hydrochloride salt and serves as a starting material for preparing optically active cyclopropane amines and amides used in CNS drug discovery [1]. Comparative studies of cyclopropane-containing NMDA antagonists (e.g., PPDC derivatives) demonstrate that stereochemistry at the 2-position critically influences target binding affinity, with (1S,2R) configurations showing IC₅₀ values up to 10-fold lower than other stereoisomers [2]. Procurement of the target compound as a defined stereoisomer or racemate should be guided by the specific stereochemical requirements of the intended synthetic pathway.

Fungicide Intermediate

Cyclopropane carboxamide and carboximidamide derivatives are established pharmacophores in commercial fungicides (e.g., carpropamid for rice blast control) [1]. 2-Methylcyclopropane-1-carboximidamide can be elaborated into N-substituted cyclopropanecarboximidamides that target melanin biosynthesis in fungal pathogens. In structure-activity relationship (SAR) studies of cyclopropanecarboxamides, compounds bearing small alkyl substituents at the cyclopropane 2-position exhibited in vivo antifungal efficacy comparable to commercial standards (e.g., 79.38% inhibition at 500 ppm in pot trials) [2]. The amidine analog provides an alternative hydrogen-bonding pharmacophore to the amide, potentially modulating target engagement and physicochemical properties such as logD and solubility, which are critical for foliar uptake and systemic translocation in crop protection applications.

Application
Selection Property
Validation Focus
N-Heterocycle Synthesis
Amidine reactivity enabling mild cyclocondensation
Conversion and yield under mild conditions
Amidine Prodrugs & Arginine Mimetics
High basicity (pKa ~12) for bidentate salt bridge formation
Aqueous solubility and protease inhibition model assays
Chiral Building Block
2-Methyl stereocenter for enantiomer resolution
Stereochemical purity and chiral chromatography profiling
Fungicide Intermediate Research
Cyclopropane pharmacophore for melanin biosynthesis inhibition studies
In vitro antifungal SAR and foliar uptake model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylcyclopropane-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.